5-Undecanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

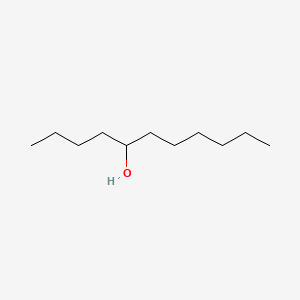

Structure

3D Structure

Properties

IUPAC Name |

undecan-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O/c1-3-5-7-8-10-11(12)9-6-4-2/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFOZHPCKQPZCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871383 | |

| Record name | Undecan-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37493-70-2 | |

| Record name | 5-Undecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37493-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecan-5-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037493702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Undecanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecan-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecan-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Undecanol: A Technical Overview for Researchers

CAS Number: 37493-70-2 IUPAC Name: Undecan-5-ol

This technical guide provides an in-depth overview of 5-Undecanol, a secondary alcohol with applications in various fields of chemical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical identity, physicochemical properties, and a representative synthetic protocol.

Chemical Identity and Properties

This compound is a fatty alcohol characterized by a hydroxyl group located on the fifth carbon of an eleven-carbon aliphatic chain.[1] Its structure imparts specific physical and chemical properties that are of interest in organic synthesis and material science.

Physicochemical Data

A compilation of key physicochemical data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 37493-70-2 | [1][2][3][4] |

| IUPAC Name | Undecan-5-ol | [1][5] |

| Other Names | 5-Hendecanol, n-Butyl n-hexyl carbinol | [1][6] |

| Molecular Formula | C₁₁H₂₄O | [1][2][4] |

| Molecular Weight | 172.31 g/mol | [1][2][3][4] |

| Appearance | Colorless to Almost colorless clear liquid | [2][4] |

| Boiling Point | 140 °C at 17 mmHg | [2] |

| 228 - 230 °C at 760 mmHg | ||

| Flash Point | 94 °C | [2] |

| Density | 0.83 g/mL at 20/20 °C | [2] |

| Purity | >98.0% (GC) | [2][4] |

Synthesis of this compound: A Representative Experimental Protocol

The synthesis of this compound can be effectively achieved via a Grignard reaction, a versatile and widely used method for the formation of carbon-carbon bonds and the synthesis of alcohols. This protocol details the reaction of a Grignard reagent with an appropriate aldehyde.

Experimental Protocol: Grignard Synthesis of this compound

Objective: To synthesize this compound from hexanal (B45976) and pentylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Iodine (for activation)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Hexanal

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flasks, dropping funnel, reflux condenser, separatory funnel, and distillation apparatus

Procedure:

-

Preparation of the Grignard Reagent (Pentylmagnesium Bromide):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, place a solution of 1-bromopentane in anhydrous diethyl ether.

-

Add a small amount of the 1-bromopentane solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Once the reaction has started, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Hexanal:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of hexanal in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the hexanal solution dropwise to the cooled Grignard reagent with vigorous stirring. The reaction is exothermic, so maintain the temperature below 20 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding it to a beaker of crushed ice, followed by the slow addition of 1 M HCl solution with stirring until the magnesium salts dissolve.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude this compound by vacuum distillation.

-

Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound using the Grignard reaction protocol.

Caption: Workflow for the Synthesis of this compound via Grignard Reaction.

Biological Activity and Potential Applications

While specific signaling pathways involving this compound are not extensively documented in publicly available literature, long-chain alcohols, in general, are known to exhibit biological activities. For instance, some undecanols have been investigated for their antibacterial and antifungal properties. The mechanism of action is often attributed to the disruption of cell membranes or the inhibition of membrane-bound enzymes. Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound. Its potential applications could be in the development of novel antimicrobial agents or as a precursor for the synthesis of more complex bioactive molecules.

References

5-Undecanol chemical formula and molecular weight

An In-depth Technical Guide to 5-Undecanol

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and characterization. It is intended for researchers, scientists, and professionals in drug development who are interested in the applications and technical details of this secondary alcohol.

Core Chemical Properties

This compound, a secondary alcohol, possesses a chemical formula of C₁₁H₂₄O and a molecular weight of approximately 172.31 g/mol [1][2]. Its structure consists of an eleven-carbon chain with a hydroxyl group located on the fifth carbon.

Quantitative Data Summary

A compilation of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Chemical Formula | C₁₁H₂₄O |

| Molecular Weight | 172.31 g/mol [1] |

| CAS Number | 37493-70-2 |

| Appearance | Colorless liquid[3] |

| Odor | Mild[3] |

| Boiling Point | 228-230 °C at 760 mmHg[4] |

| 139-140 °C at 17 mmHg[3] | |

| Melting Point | Not available |

| Density | 0.83 g/cm³[3] |

| Solubility in water | 49.73 mg/L at 25 °C (estimated)[4] |

| logP (o/w) | 4.249 (estimated)[4] |

| Flash Point | 94.00 °C (201.20 °F) (estimated)[4] |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be effectively achieved through a Grignard reaction, a versatile and widely used method for forming carbon-carbon bonds. This process involves the reaction of a Grignard reagent with an appropriate aldehyde. For the synthesis of this compound, a butylmagnesium halide Grignard reagent is reacted with heptanal (B48729).

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Heptanal

-

Anhydrous sodium sulfate

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Standard glassware for reflux, distillation, and extraction

-

Inert atmosphere setup (e.g., nitrogen or argon)

Detailed Methodology:

-

Preparation of the Grignard Reagent (Butylmagnesium Bromide):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Under an inert atmosphere, add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and should initiate spontaneously. If not, gentle warming may be required.

-

Once the reaction has started, continue the dropwise addition of the 1-bromobutane solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Heptanal:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of heptanal in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 20 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation to yield the final product.

-

Characterization and Analysis

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to determine the purity of the sample and confirm the molecular weight of this compound. The fragmentation pattern observed in the mass spectrum provides structural information, acting as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential tools for elucidating the molecular structure of organic compounds.

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the characteristic broad absorption band in the region of 3200-3600 cm⁻¹ confirms the presence of the hydroxyl (-OH) group.

Visualizing the Synthesis Workflow

The following diagram, generated using the DOT language, illustrates the key stages in the synthesis and purification of this compound.

Synthesis and purification workflow for this compound.

References

physical and chemical properties of 5-Undecanol

An In-depth Technical Guide to 5-Undecanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It includes detailed analytical and synthetic protocols, safety information, and discusses its relevance in the context of pharmaceutical research and development.

Core Physical and Chemical Properties

This compound, a secondary fatty alcohol, is characterized by the molecular formula C₁₁H₂₄O.[1][2][3][4][5] Its structure consists of an eleven-carbon chain with a hydroxyl group located at the fifth carbon position. This structure imparts specific physical and chemical characteristics relevant to its application in various scientific fields.

Physical Properties

The physical properties of this compound are summarized in the table below. It is typically a colorless liquid under standard conditions.[1]

| Property | Value | Reference |

| IUPAC Name | Undecan-5-ol | [4] |

| CAS Number | 37493-70-2 | [1][2][4] |

| Molecular Formula | C₁₁H₂₄O | [1][2][3] |

| Molecular Weight | 172.31 g/mol | [1][5] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Melting Point | -4°C | [2] |

| Boiling Point | 228-230°C (at 760 mmHg) 139-140°C (at 17 mmHg) | [2][6] |

| Density | 0.83 g/mL at 25°C | [2][7] |

| Flash Point | 94°C (201°F) | [2][6] |

| Water Solubility | 49.73 mg/L at 25°C (estimated) | [6] |

| logP (o/w) | 4.249 (estimated) | [6] |

| Refractive Index (n²⁰/D) | 1.4362 | [2] |

| Vapor Pressure | 0.013 mmHg at 25°C (estimated) | [6] |

Chemical Properties and Reactivity

As a secondary alcohol, this compound undergoes typical reactions such as oxidation, esterification, and dehydration. It is a stable, combustible liquid but is incompatible with strong oxidizing agents and strong acids.[7] The primary chemical transformations are illustrated in the diagram below.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Below are the key spectral data points.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework.[8]

¹H NMR (90 MHz, CDCl₃): [8]

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 3.58 | CH-OH |

| 1.60 - 1.26 | -CH₂- groups |

| 0.91 - 0.89 | -CH₃ groups |

¹³C NMR (in CDCl₃): [8]

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 71.97 | C5 (CH-OH) |

| 37.63, 37.31 | C4, C6 |

| 32.02 | C2 |

| 29.56 | C8 |

| 28.01 | C7 |

| 25.78 | C3 |

| 22.92, 22.76 | C9, C10 |

| 14.14 | C1, C11 |

Infrared (IR) Spectroscopy

The IR spectrum of an alcohol is characterized by distinct absorptions from the hydroxyl group.[2][9] For this compound, the key peaks are:

-

O-H Stretch: A strong, broad absorption in the range of 3600-3300 cm⁻¹, indicative of hydrogen bonding.[9]

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ corresponding to sp³ hybridized C-H bonds.

-

C-O Stretch: A strong absorption in the 1100-1000 cm⁻¹ region, characteristic of a secondary alcohol.[9]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 172, corresponding to its molecular weight.[4] Common fragmentation patterns for secondary alcohols include alpha-cleavage (loss of an alkyl group adjacent to the C-OH) and dehydration (loss of H₂O).

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, which are critical for researchers in a laboratory setting.

Synthesis Protocol: Grignard Reaction

A common and reliable method for synthesizing a secondary alcohol like this compound is the Grignard reaction. This protocol outlines the synthesis from heptanal (B48729) and a butylmagnesium bromide Grignard reagent.

Materials:

-

Magnesium turnings

-

Iodine crystal

-

Anhydrous diethyl ether

-

Heptanal

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware (three-neck flask, dropping funnel, condenser)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried three-neck flask under an inert atmosphere (e.g., nitrogen), add magnesium turnings and a crystal of iodine. Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise via a dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux until the magnesium is consumed.

-

Reaction with Aldehyde: Cool the prepared Grignard reagent in an ice bath. Add a solution of heptanal in anhydrous diethyl ether dropwise, maintaining the temperature below 10°C.

-

Quenching: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Slowly add saturated aqueous NH₄Cl solution to quench the reaction.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Analytical Protocol: Purity Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for assessing the purity of volatile compounds like this compound. This protocol is adapted from standard methods for fatty alcohol analysis.[10]

1. Sample Preparation:

-

Solvent: Use high-purity hexane (B92381) or ethyl acetate.

-

Concentration: Prepare a 10-20 µg/mL solution of the this compound sample in the chosen solvent.

-

Procedure: Accurately weigh ~1 mg of the this compound sample and dissolve it in 10 mL of solvent in a volumetric flask. Perform a serial dilution to achieve the final desired concentration. Transfer the solution to a 2 mL GC autosampler vial.

2. GC-MS Instrumentation and Conditions:

-

GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[10]

-

Injection: 1 µL injection volume with a split ratio of 50:1.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase at 15°C/min to 250°C.

-

Hold: Hold at 250°C for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230°C.

-

Solvent Delay: 3 minutes.

-

3. Data Analysis:

-

Peak Identification: Identify the main peak for this compound based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).[10]

-

Impurity Identification: Analyze any other peaks in the chromatogram by examining their mass spectra.

-

Purity Calculation: Determine purity using the area percent method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.[10]

Relevance in Drug Development

While specific research on this compound in drug development is limited, its properties as a long-chain fatty alcohol suggest potential applications analogous to those of its isomers, such as 1-Undecanol.

-

Excipient in Topical Formulations: Fatty alcohols are versatile excipients used as co-emulsifiers, solvents, and viscosity modifiers in creams and ointments.[11]

-

Penetration Enhancer: 1-Undecanol is known to enhance the penetration of active pharmaceutical ingredients (APIs) through the skin by disrupting the lipid structure of the stratum corneum.[11] The amphiphilic nature of this compound suggests it could function similarly, potentially improving the delivery of topical drugs.

-

Drug Delivery Systems: As a lipid-like molecule, this compound could be incorporated into lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) or liposomes, to help encapsulate and deliver hydrophobic drugs.[12]

-

Antimicrobial Properties: Some fatty alcohols exhibit antimicrobial properties, which can help preserve formulations and may offer therapeutic benefits in treating skin infections.[11]

Safety and Handling

Proper handling of this compound is essential in a laboratory environment. The following guidelines are based on available safety data sheets.[13][14][15]

-

Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13][14]

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing.[13] Keep away from heat, sparks, and open flames as it is a combustible liquid.

-

First Aid:

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13]

-

Disposal: Dispose of in accordance with local, regional, and national regulations. Avoid release into the environment.[14][16]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C11H24O | CID 98676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Undecanol-5 [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. This compound, 37493-70-2 [thegoodscentscompany.com]

- 7. UNDECANOL - Ataman Kimya [atamanchemicals.com]

- 8. This compound(37493-70-2) 1H NMR spectrum [chemicalbook.com]

- 9. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Can 1 - UNDECANOL be used in pharmaceuticals? - Blog [btcpharmtech.com]

- 13. fishersci.com [fishersci.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. carlroth.com [carlroth.com]

- 16. bg.cpachem.com [bg.cpachem.com]

5-Undecanol structural formula and isomers

An In-depth Technical Guide to 5-Undecanol: Structural Formula and Isomers

Abstract

This compound, a secondary fatty alcohol, and its isomers are compounds of significant interest in various fields, including flavor and fragrance, chemical synthesis, and potentially drug development. Understanding the nuances of its structure, including its constitutional isomers and stereoisomers, is critical for researchers and scientists. This document provides a comprehensive overview of this compound, detailing its chemical properties, isomeric forms, and relevant experimental methodologies for its synthesis and characterization.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₁H₂₄O.[1][2][3][4][5] It is classified as a secondary alcohol, as the hydroxyl (-OH) group is attached to a carbon atom that is bonded to two other carbon atoms. Its structure consists of an eleven-carbon chain with the hydroxyl group located at the fifth position.

Isomerism in Undecanol (B1663989)

Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[7][8] For the molecular formula C₁₁H₂₄O, a vast number of isomers exist, which can be broadly categorized into constitutional isomers and stereoisomers.

Constitutional Isomers

Constitutional isomers (or structural isomers) have the same molecular formula but differ in the connectivity of their atoms.[7] This can involve variations in the carbon skeleton (branching) or the position of the functional group (the hydroxyl group).

Examples of constitutional isomers of this compound include:

-

Positional Isomers: The hydroxyl group is on a different carbon of the undecane (B72203) chain (e.g., 1-undecanol, 2-undecanol, 3-undecanol).

-

Skeletal Isomers: The carbon chain itself is branched (e.g., 2-methyl-5-decanol).

Stereoisomers of this compound

Stereoisomers have the same molecular formula and connectivity but differ in the three-dimensional orientation of their atoms in space.[7] The carbon atom at the 5th position in this compound is a chiral center because it is bonded to four different groups:

-

A hydrogen atom (-H)

-

A hydroxyl group (-OH)

-

A butyl group (-CH₂CH₂CH₂CH₃)

-

A hexyl group (-CH₂CH₂CH₂CH₂CH₂CH₃)

Due to this chirality, this compound exists as a pair of enantiomers : (R)-5-undecanol and (S)-5-undecanol. Enantiomers are non-superimposable mirror images of each other.[9] Unless synthesized or separated using chiral techniques, this compound is typically available as a racemic mixture, containing equal amounts of both enantiomers.[4]

Caption: Isomeric relationships for the molecular formula C₁₁H₂₄O.

Physicochemical Properties

The properties of undecanol isomers can vary significantly based on their structure. The following table summarizes key quantitative data for this compound and its common constitutional isomer, 1-undecanol.

| Property | This compound | 1-Undecanol |

| Molecular Formula | C₁₁H₂₄O[1][2] | C₁₁H₂₄O[10][11] |

| Molecular Weight ( g/mol ) | 172.31[1] | 172.31[10][11] |

| Melting Point (°C) | -4[1][4] | 19[10][12] |

| Boiling Point (°C) | 229 (at 760 mmHg)[1] | 243 (at 760 mmHg)[10][12] |

| Density (g/mL) | 0.830 (at 25°C)[1] | 0.830 (at 25°C)[10] |

| Flash Point (°C) | 94[4] | >82[10][13] |

| Water Solubility | 49.73 mg/L (est.)[3] | Insoluble[10] |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common method for synthesizing secondary alcohols like this compound is the reaction of a Grignard reagent with an aldehyde.[12][13]

Objective: To synthesize this compound from 1-bromohexane (B126081) and pentanal.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

1-Bromohexane

-

Pentanal

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

Procedure:

-

Grignard Reagent Formation: Magnesium turnings are placed in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen). A solution of 1-bromohexane in anhydrous diethyl ether is added dropwise. The reaction is initiated (e.g., with a small iodine crystal or gentle heating) and proceeds to form hexylmagnesium bromide.

-

Reaction with Aldehyde: The flask containing the Grignard reagent is cooled in an ice bath. A solution of pentanal in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution. The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure (rotary evaporation). The crude this compound product can be further purified by vacuum distillation.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify components of a mixture.[2]

Objective: To confirm the identity and assess the purity of the synthesized this compound.

Methodology:

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

GC Separation: A small volume of the sample is injected into the GC instrument. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. This compound will elute at a specific retention time under the given conditions.

-

MS Detection: As components elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron ionization), causing the molecules to fragment in a reproducible pattern. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), producing a mass spectrum.

-

Data Analysis: The mass spectrum of the peak corresponding to this compound is compared to a library of known spectra (e.g., NIST) for identification.[2] The molecular ion peak (M⁺) should be visible, and the fragmentation pattern will be characteristic of a secondary alcohol. The purity is determined by the relative area of the this compound peak in the chromatogram.

Caption: Workflow for the synthesis and analysis of this compound.

Conclusion

This compound is a secondary alcohol with a rich isomeric landscape. Its structure, featuring a chiral center at the fifth carbon, gives rise to enantiomeric forms, while the C₁₁H₂₄O formula allows for numerous constitutional isomers with distinct properties. A thorough understanding of these isomeric differences is paramount for professionals in chemistry and drug development. Standard organic synthesis techniques, such as the Grignard reaction, coupled with robust analytical methods like GC-MS, provide reliable pathways for the preparation and characterization of this and related compounds.

References

- 1. This compound [stenutz.eu]

- 2. Undecanol-5 [webbook.nist.gov]

- 3. This compound, 37493-70-2 [thegoodscentscompany.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C11H24O | CID 98676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. google.com [google.com]

- 8. How many isomers are there of n-pentanol? - Brown 15th Edition Ch 2 Problem 92 [pearson.com]

- 9. youtube.com [youtube.com]

- 10. Undecanol - Wikipedia [en.wikipedia.org]

- 11. 1-Undecanol | C11H24O | CID 8184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. UNDECANOL - Ataman Kimya [atamanchemicals.com]

- 13. UNDECANOL - Ataman Kimya [atamanchemicals.com]

Synthesis of 5-Undecanol: An In-depth Technical Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory synthesis of 5-undecanol, a secondary alcohol with applications in fragrance, flavor, and as an intermediate in the synthesis of more complex molecules. Two primary synthetic routes are detailed: the Grignard reaction, a classic carbon-carbon bond-forming reaction, and the reduction of 5-undecanone (B1585441). This document includes detailed experimental protocols, a comparative summary of quantitative data, and visualizations of the reaction pathways and experimental workflows.

Synthetic Methodologies

Two robust and reliable methods for the laboratory-scale synthesis of this compound are presented below.

Method 1: Grignard Synthesis from 1-Bromopentane (B41390) and Hexanal (B45976)

The Grignard reaction is a versatile method for the formation of alcohols.[1] In this case, pentylmagnesium bromide is prepared from 1-bromopentane and magnesium metal. This Grignard reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of hexanal.[2] Subsequent acidic workup yields the target secondary alcohol, this compound.[3]

Materials:

-

Magnesium turnings (1.2 g, 50 mmol)

-

Anhydrous diethyl ether (100 mL)

-

1-Bromopentane (7.55 g, 50 mmol)

-

Hexanal (5.0 g, 50 mmol)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Iodine crystal (catalytic amount)

Procedure:

-

Apparatus Setup: All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (nitrogen or argon) to exclude moisture. A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. A magnetic stir bar is placed in the flask.

-

Grignard Reagent Formation: The magnesium turnings and a small crystal of iodine are placed in the flask. The flask is gently warmed with a heat gun under the inert atmosphere until violet vapors of iodine are observed, which helps to activate the magnesium surface. After cooling to room temperature, 50 mL of anhydrous diethyl ether is added to cover the magnesium.

-

A solution of 1-bromopentane in 20 mL of anhydrous diethyl ether is prepared and added to the dropping funnel. A small portion of this solution is added to the magnesium suspension. The reaction is initiated, as indicated by a gentle reflux and the disappearance of the iodine color.

-

The remaining 1-bromopentane solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Hexanal: The solution of hexanal in 30 mL of anhydrous diethyl ether is added to the dropping funnel. The Grignard reagent solution is cooled in an ice bath, and the hexanal solution is added dropwise with stirring. The rate of addition should be controlled to maintain the reaction temperature below 20°C.

-

Workup: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The reaction is then quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution while cooling in an ice bath.

-

Extraction and Purification: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with 1 M HCl, then with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by fractional distillation under reduced pressure.[4][5]

Method 2: Reduction of 5-Undecanone with Sodium Borohydride (B1222165)

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.[6][7]

Materials:

-

5-Undecanone (8.5 g, 50 mmol)

-

Ethanol (B145695) (100 mL)

-

Sodium borohydride (1.9 g, 50 mmol)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A solution of 5-undecanone in 100 mL of ethanol is prepared in a round-bottom flask equipped with a magnetic stir bar.

-

Reduction: The flask is cooled in an ice bath, and sodium borohydride is added portion-wise with stirring. The reaction is exothermic, and the temperature should be maintained below 20°C.

-

Monitoring the Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is quenched by the slow addition of 1 M HCl until the pH is acidic. The ethanol is then removed under reduced pressure.

-

Extraction and Purification: The aqueous residue is extracted three times with diethyl ether. The combined organic layers are washed with water and brine, and then dried over anhydrous sodium sulfate. The solvent is evaporated to give the crude this compound. The product is then purified by vacuum distillation.[8]

Data Presentation

The following table summarizes the key quantitative data for the two synthetic methods described.

| Parameter | Method 1: Grignard Synthesis | Method 2: Reduction of 5-Undecanone |

| Starting Materials | 1-Bromopentane, Magnesium, Hexanal | 5-Undecanone, Sodium Borohydride |

| Solvent | Anhydrous Diethyl Ether | Ethanol |

| Reaction Time | 2-3 hours | 1-2 hours |

| Reaction Temperature | 0-35°C (reflux) | 0-25°C |

| Reported Yield | ~70-80% | ~85-95% |

| Purity (after purification) | >98% | >98% |

| Purification Method | Fractional Vacuum Distillation | Vacuum Distillation |

Physicochemical and Spectroscopic Data of this compound: [9][10]

| Property | Value |

| Molecular Formula | C₁₁H₂₄O |

| Molecular Weight | 172.31 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 139-140°C at 17 mmHg[9] |

| Density | 0.83 g/mL[9] |

| ¹H NMR (CDCl₃, 90 MHz) | δ 3.58 (m, 1H, CH-OH), 1.60 (br s, 1H, OH), 1.45-1.26 (m, 16H, 8xCH₂), 0.91-0.89 (m, 6H, 2xCH₃)[11] |

| ¹³C NMR (CDCl₃) | δ 71.97 (C-5), 37.63, 37.31, 32.02, 29.56, 28.01, 25.78, 22.92, 22.76, 14.14 (2C)[12] |

| IR (liquid film) | ν (cm⁻¹) 3350 (br, O-H), 2958, 2927, 2858 (C-H), 1466, 1115 (C-O)[9] |

Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows for the synthesis of this compound.

Caption: Reaction pathway for the Grignard synthesis of this compound.

Caption: Reaction pathway for the reduction of 5-undecanone to this compound.

Caption: General experimental workflow for the synthesis of this compound.

References

- 1. Grignard Reaction [organic-chemistry.org]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. scribd.com [scribd.com]

- 4. Purification [chem.rochester.edu]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. scribd.com [scribd.com]

- 7. Khan Academy [khanacademy.org]

- 8. Undecanol-5 [webbook.nist.gov]

- 9. Page loading... [guidechem.com]

- 10. This compound, 37493-70-2 [thegoodscentscompany.com]

- 11. This compound(37493-70-2) 1H NMR [m.chemicalbook.com]

- 12. This compound(37493-70-2) 13C NMR spectrum [chemicalbook.com]

5-Undecanol: An Elusive Natural Compound with Limited Quantitative Data

While identified as a volatile component in some natural products, a comprehensive technical guide on the natural sources, quantitative occurrence, and specific experimental protocols for 5-undecanol remains challenging to compile due to a notable scarcity of detailed scientific literature. This document summarizes the currently available information and highlights the significant gaps in research concerning this secondary fatty alcohol.

Natural Occurrence of this compound

This compound has been reported as a trace volatile constituent in a limited number of natural sources, primarily in fruits and beverages. The most cited occurrences are in guava fruit (Psidium guajava) and black tea (Camellia sinensis). However, the scientific literature largely lacks specific quantitative data on the concentration of this compound in these sources. While many studies have characterized the volatile profiles of guava and black tea, they often focus on the more abundant compounds, with this compound, if detected, being a minor component without precise quantification.

A summary of the reported natural sources of this compound is presented in Table 1. It is important to note that this information is based on qualitative identification rather than robust quantitative analysis.

| Natural Source | Scientific Name | Family | Reported Presence | Quantitative Data |

| Guava Fruit | Psidium guajava | Myrtaceae | Yes | Not available |

| Black Tea | Camellia sinensis | Theaceae | Yes | Not available |

Experimental Protocols: A General Approach

General Workflow for Analysis of this compound in Plant Material

The Biological Activity of 5-Undecanol: A Review of Current Knowledge and Future Directions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Undecanol, a secondary alcohol with the chemical formula C₁₁H₂₄O, is a structurally simple organic molecule with currently limited documented biological activity. While its isomers, 1-Undecanol and 2-Undecanol, have been investigated for their roles as antimicrobial agents and insect pheromones, this compound remains largely uncharacterized in the scientific literature. This technical guide synthesizes the sparse available information on this compound and provides a comparative analysis with its better-studied isomers to illuminate potential avenues for future research. A significant knowledge gap exists regarding its mechanism of action, quantitative biological data, and specific signaling pathways.

Introduction

Undecanols, as a class of fatty alcohols, are of interest for their diverse biological properties and applications, ranging from flavor and fragrance agents to potential therapeutic compounds. The specific position of the hydroxyl group along the undecane (B72203) backbone significantly influences the molecule's physicochemical properties and, consequently, its biological interactions. While primary (1-Undecanol) and some secondary (2-Undecanol) alcohols in this family have been the subject of various studies, the biological profile of this compound is notably absent from the current body of scientific literature. This guide aims to provide a comprehensive overview of what is known and, more importantly, what remains to be discovered about the biological activity of this compound.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile, as well as its possible interactions with biological membranes and macromolecules.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₄O | [1][2] |

| Molecular Weight | 172.31 g/mol | [1][2] |

| CAS Number | 37493-70-2 | [1] |

| Appearance | Colorless to Almost colorless clear liquid | [2] |

| Boiling Point | 228-230 °C @ 760 mmHg | |

| Flash Point | 94.00 °C (est.) | |

| Water Solubility | 49.73 mg/L @ 25 °C (est.) | |

| logP (o/w) | 4.249 (est.) |

Known Occurrences of this compound in Nature

While detailed biological studies are lacking, this compound has been identified as a volatile organic compound in some natural sources. Its presence has been reported in:

The role of this compound in these plants, whether as a metabolic byproduct, a signaling molecule, or a defense compound, has not been elucidated.

Comparative Biological Activities of Undecanol (B1663989) Isomers

To infer potential biological activities for this compound, it is useful to review the documented activities of its isomers, 1-Undecanol and 2-Undecanol.

Antimicrobial Activity

Long-chain fatty alcohols are known to possess antimicrobial properties, primarily through the disruption of microbial cell membranes.[4]

-

1-Undecanol: Has demonstrated bactericidal activity against Staphylococcus aureus and fungicidal activity against Saccharomyces cerevisiae.[5][6] Its mechanism is believed to involve damage to the cell membrane and inhibition of plasma membrane H+-ATPase.[6]

-

2-Undecanol: This isomer and its ketone analog, undecan-2-one, have also shown antimicrobial activity against a range of bacteria and fungi.[4] The proposed mechanism is also the disruption of microbial cell membrane integrity.[4]

Given the structural similarities, it is plausible that This compound may also exhibit antimicrobial properties . The position of the hydroxyl group could influence its efficacy and spectrum of activity.

Pheromonal and Semiochemical Activity

Several undecanol isomers and their derivatives are components of insect pheromones, playing crucial roles in chemical communication.

-

1-Undecanol: Has been investigated as an inhibitor of sexual attraction in male codling moths.

-

2-Undecanol: Is a recognized component in the pheromone blends of various insects, including the sap beetle, Lobiopa insularis, and has been shown to elicit electroantennographic responses in stingless bees.[7]

-

(S)-2-undecanol: Has been identified as a minor component of the female sex pheromone of the raspberry cane midge, Resseliella theobaldi.[8]

The potential for This compound to act as a semiochemical in insect communication is an unexplored but promising area of research.

Postulated Signaling Pathways and Mechanisms of Action

Due to the absence of specific studies on this compound, any discussion of its involvement in signaling pathways is purely speculative and based on the known activities of other long-chain alcohols.

Potential Membrane Interactions

The lipophilic nature of the undecyl chain suggests that this compound would readily partition into cellular membranes. This interaction could lead to:

-

Alteration of membrane fluidity: This can impact the function of membrane-bound proteins, such as receptors and enzymes.

-

Disruption of membrane integrity: At higher concentrations, this could lead to leakage of cellular contents and cytotoxicity, forming the basis of potential antimicrobial activity.

The following diagram illustrates a hypothetical workflow for investigating the membrane disruption potential of this compound.

Putative Metabolic Pathways

It is likely that this compound, if introduced into a biological system, would be metabolized by enzymes that act on other fatty alcohols. The following diagram outlines a putative metabolic pathway.

Suggested Experimental Protocols for Future Research

To address the current knowledge gap, the following experimental approaches are recommended:

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of this compound against a panel of pathogenic bacteria and fungi.

Methodology:

-

Microorganism Panel: Include Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger).

-

Broth Microdilution Assay: Prepare serial dilutions of this compound in appropriate broth media in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plates under optimal conditions for the growth of the microorganism.

-

MIC Determination: The MIC is the lowest concentration of this compound that inhibits visible growth.

-

MBC/MFC Determination: Subculture from the wells with no visible growth onto agar (B569324) plates to determine the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxic effects of this compound on mammalian cell lines.

Methodology:

-

Cell Lines: Use relevant cell lines, such as human keratinocytes (HaCaT) for skin irritation potential or human liver cells (HepG2) for general toxicity.

-

Cell Culture: Culture the cells to a suitable confluence in 96-well plates.

-

Treatment: Expose the cells to a range of concentrations of this compound for a defined period (e.g., 24, 48 hours).

-

Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Conclusion and Future Perspectives

The biological activity of this compound is a largely unexplored area of research. While its presence in some natural products has been noted, there is a significant lack of data regarding its specific biological effects, mechanisms of action, and potential applications. Based on the activities of its isomers, promising avenues for investigation include its potential as an antimicrobial agent and as a semiochemical for insect pest management.

Future research should focus on systematic in vitro and in vivo studies to characterize its biological profile. This includes comprehensive antimicrobial screening, cytotoxicity assessments, and investigations into its effects on cellular signaling pathways. Elucidating the structure-activity relationships among the different undecanol isomers will provide valuable insights for the potential development of new therapeutic agents or pest control strategies. The technical guide presented here serves as a foundational call to action for the scientific community to explore the untapped potential of this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound, 37493-70-2 [thegoodscentscompany.com]

- 4. benchchem.com [benchchem.com]

- 5. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UNDECYL ALCOHOL (1-UNDECANOL, UNDECANOL, HENDECANOL) - Ataman Kimya [atamanchemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

5-Undecanol: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for 5-Undecanol. The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on clarity, data accessibility, and practical application of safety protocols.

Core Safety and Physical Properties

The following table summarizes the key quantitative safety and physical property data for this compound. This information has been consolidated from various Safety Data Sheets (SDS) and chemical property databases to provide a clear and concise reference.

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₂₄O | [1][2] |

| Molecular Weight | 172.31 g/mol | [1] |

| CAS Number | 37493-70-2 | [1][2] |

| Appearance | Colorless liquid | [3] |

| Odor | Mild | [3] |

| Boiling Point | 139 - 140 °C @ 17 mmHg 228 - 230 °C @ 760 mmHg | [1] |

| Melting Point | -4 °C | [1][4] |

| Flash Point | 94 °C (201 °F) (closed cup) | [1] |

| Density | 0.83 g/cm³ at 20 °C | [1][4] |

| Vapor Pressure | 0.013 mmHg @ 25 °C (estimated) | [3] |

| Water Solubility | 49.73 mg/L @ 25 °C (estimated) | [3] |

| logP (o/w) | 4.249 (estimated) | [3] |

| Viscosity | No data available |

Hazard Identification and GHS Classification

There are some discrepancies in the GHS classification of this compound across different suppliers. While some sources state that it is not a hazardous substance, a comprehensive review of multiple safety data sheets indicates a potential for mild to moderate irritation and aquatic toxicity.[5][6][7] The most consistent classifications are summarized below:

-

Serious Eye Irritation (Category 2A) : May cause serious eye irritation.[5]

-

Hazardous to the Aquatic Environment, Long-term Hazard (Category 2 or 3) : Toxic to aquatic life with long lasting effects.[5][7]

-

Skin Irritation : While not always formally classified, some data suggests it can be a mild skin irritant.[6]

Based on these classifications, the following GHS pictograms may be applicable:

Caption: GHS Pictograms for this compound.

Handling Precautions and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is crucial to ensure laboratory safety.

Engineering Controls:

-

Work in a well-ventilated area. Use of a chemical fume hood is recommended for procedures that may generate vapors or aerosols.

-

Ensure eyewash stations and safety showers are readily accessible.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Lab coats or other protective clothing should be worn to prevent skin contact.[5]

-

Respiratory Protection: If working in a poorly ventilated area or if vapors are expected to be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

General Hygiene:

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in areas where this compound is handled.

-

Wash hands thoroughly after handling.

First-Aid Measures

In the event of exposure, follow these first-aid procedures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[5]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops or persists.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Accidental Release Measures: A General Workflow

A chemical spill should be handled promptly and safely. The following workflow outlines the general procedure for managing a this compound spill.

Caption: General Workflow for Chemical Spill Response.

Experimental Protocols

Detailed experimental protocols for the toxicological and ecotoxicological data cited in Safety Data Sheets are typically not publicly available. This information is often proprietary to the manufacturer or the testing laboratory that conducted the studies under regulatory guidelines (e.g., OECD, EPA). The data presented in the SDS is a summary of the results from these standardized tests. For access to the full study reports, direct inquiry to the chemical manufacturer or a subscription to specialized toxicology databases would be necessary.

Disclaimer

This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. It is the responsibility of the user to ensure that all safety precautions are followed in accordance with the specific SDS for the this compound being used, as well as all applicable local, state, and federal regulations.

References

An In-depth Technical Guide to the Solubility of 5-Undecanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Undecanol in various solvents. The information is intended to support research, development, and formulation activities where this compound is utilized. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Core Concepts in the Solubility of this compound

This compound (C11H24O) is a secondary alcohol characterized by a hydroxyl (-OH) group located on the fifth carbon of an eleven-carbon aliphatic chain. This structure dictates its solubility behavior based on the "like dissolves like" principle. The long alkyl chain imparts a significant nonpolar, hydrophobic character to the molecule, while the hydroxyl group provides a site for polar interactions and hydrogen bonding. Consequently, the overall solubility of this compound in a given solvent is a balance between these hydrophobic and hydrophilic characteristics.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is limited in publicly available literature. However, based on its chemical structure and the established principles of alcohol solubility, a qualitative assessment can be made for several common solvents. The known quantitative solubility in water provides a key reference point for its hydrophobic nature.

| Solvent | Solvent Type | Temperature (°C) | Solubility |

| Water | Polar Protic | 25 | 49.73 mg/L (estimated)[1] |

| Ethanol | Polar Protic | Not Specified | Miscible (inferred) |

| Methanol | Polar Protic | Not Specified | Miscible (inferred) |

| Acetone | Polar Aprotic | Not Specified | Miscible (inferred) |

| Toluene | Nonpolar | Not Specified | Miscible (inferred) |

| 60% Ethanol (in water) | Polar Protic | Not Specified | Soluble[2] |

| Diethyl Ether | Polar Aprotic | Not Specified | Soluble (inferred from 1-Undecanol)[3][4] |

Note on Inferred Miscibility: Based on the principle that alcohols with shorter to medium-length carbon chains are miscible with many common organic solvents, it is highly probable that this compound is miscible with ethanol, methanol, acetone, and toluene. The presence of the hydroxyl group allows for favorable interactions with polar solvents, while the significant alkyl chain promotes solubility in nonpolar environments like toluene. However, experimental verification is recommended for applications requiring precise solubility data.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility values of this compound in specific solvents, the Shake-Flask method is a reliable and widely used technique. This method allows for the determination of the thermodynamic solubility of a compound at equilibrium.

The Shake-Flask Method

Objective: To determine the saturation solubility of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Analytical balance

-

Pipettes and syringes

-

Syringe filters (if necessary for clarification)

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. The presence of a visible excess of the solute is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the sealed vials in a thermostatic shaker set to the desired temperature. Agitate the mixtures for a prolonged period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to rest in the temperature-controlled environment for a sufficient time (e.g., at least 24 hours) to allow for the complete separation of the undissolved this compound from the saturated solution.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear, saturated supernatant using a pipette or syringe. If necessary, use a syringe filter to remove any suspended micro-droplets of the undissolved alcohol.

-

Quantification: Analyze the concentration of this compound in the withdrawn sample using a suitable and validated analytical method, such as GC-FID. A calibration curve prepared with standard solutions of this compound in the same solvent is required for accurate quantification.

-

Calculation: The solubility is calculated from the determined concentration and is typically expressed in units such as grams per 100 mL ( g/100 mL), molarity (mol/L), or as a mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Shake-Flask method for determining the solubility of this compound.

References

Spectroscopic Profile of 5-Undecanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 5-Undecanol (CAS No. 37493-70-2), a secondary alcohol with applications in various chemical syntheses and as a flavoring agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₁H₂₄O, with a molecular weight of 172.31 g/mol . Its structure is characterized by a hydroxyl group on the fifth carbon of an eleven-carbon aliphatic chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound provide a clear fingerprint of its structure. The spectra are typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

¹H NMR Data

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | Multiplet | 1H | CH-OH (C5-H) |

| ~1.5 | Multiplet | 1H | OH |

| ~1.4 | Multiplet | 4H | CH₂ adjacent to CH-OH (C4-H₂, C6-H₂) |

| ~1.2-1.3 | Broad Multiplet | 12H | Other CH₂ groups (C2, C3, C7, C8, C9, C10-H₂) |

| ~0.9 | Triplet | 6H | CH₃ groups (C1-H₃, C11-H₃) |

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the number of non-equivalent carbons and their chemical environments.

| Chemical Shift (ppm) | Assignment |

| ~72.5 | C5 (CH-OH) |

| ~37.5 | C4, C6 |

| ~32.0 | C2, C9 |

| ~29.5 | C3, C8 |

| ~25.5 | C7 |

| ~22.7 | C10 |

| ~14.1 | C1, C11 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound, typically acquired as a liquid film, shows characteristic absorptions for an alcohol.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3340 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~2957, 2927, 2857 | Strong | C-H stretch (aliphatic) |

| ~1466 | Medium | C-H bend (CH₂) |

| ~1378 | Medium | C-H bend (CH₃) |

| ~1116 | Strong | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method. The molecular ion peak (M⁺) is expected at m/z 172.

| m/z | Relative Intensity (%) | Assignment |

| 172 | < 1 | [M]⁺ |

| 154 | 2 | [M - H₂O]⁺ |

| 115 | 15 | [M - C₄H₉]⁺ (α-cleavage) |

| 87 | 100 | [M - C₆H₁₃]⁺ (α-cleavage) |

| 73 | 30 | |

| 59 | 25 | |

| 43 | 60 |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid alcohol like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A small amount of this compound (typically 5-20 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied, and the signals are integrated.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty salt plates or clean ATR crystal is recorded. The sample is then placed, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

-

Data Processing: The resulting spectrum is analyzed for the positions and intensities of the absorption bands.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid like this compound, the sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification, or directly via a heated inlet system.

-

Ionization: Electron Ionization (EI) is a common method. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

5-Undecanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Undecanol, a secondary fatty alcohol, is a long-chain aliphatic organic compound with the chemical formula C11H24O. Its structure features a hydroxyl group (-OH) located on the fifth carbon atom of an eleven-carbon chain. This positioning of the functional group imparts specific physical and chemical properties that make it a subject of interest in various chemical and industrial applications. While not as extensively studied as some other fatty alcohols, this compound serves as a valuable intermediate in organic synthesis and holds potential for use in the formulation of specialty chemicals. This guide provides an in-depth overview of its discovery, synthesis, properties, and characterization.

History and Discovery

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a comprehensive overview of its physical state and behavior under various conditions.

| Property | Value |

| Molecular Formula | C11H24O |

| Molecular Weight | 172.31 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 228-230 °C at 760 mmHg |

| Melting Point | Not precisely determined, but it is a liquid at room temperature. |

| Density | 0.823 g/cm³ at 20 °C |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and ether. |

| CAS Number | 37493-70-2 |

Synthesis of this compound

The most common and efficient method for the laboratory synthesis of this compound is the Grignard reaction. This reaction involves the nucleophilic addition of a Grignard reagent to an aldehyde. For the synthesis of this compound, two primary combinations of reactants are feasible: the reaction of pentylmagnesium bromide with hexanal (B45976) or the reaction of hexylmagnesium bromide with pentanal.

Experimental Protocol: Grignard Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound via the Grignard reaction, specifically using hexylmagnesium bromide and pentanal. This protocol is based on general procedures for Grignard reactions and should be adapted and performed with appropriate safety precautions in a laboratory setting.

Materials:

-

Magnesium turnings

-

Pentanal

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Iodine crystal (as an initiator)

Procedure:

-

Preparation of the Grignard Reagent (Hexylmagnesium Bromide):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

Add a solution of 1-bromohexane in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings. The reaction is initiated by gentle heating.

-

Once the reaction starts (indicated by the disappearance of the iodine color and gentle refluxing), the remaining 1-bromohexane solution is added at a rate that maintains a steady reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Pentanal:

-

The flask containing the freshly prepared hexylmagnesium bromide is cooled in an ice bath.

-

A solution of pentanal in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. The addition should be slow to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

The reaction mixture is carefully poured into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.

-

The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed by rotary evaporation.

-

The crude this compound is then purified by vacuum distillation.

-

Caption: General workflow for the synthesis of this compound via the Grignard reaction.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

| Spectroscopic Data | |

| ¹H NMR (Proton NMR) | The ¹H NMR spectrum of this compound is expected to show a characteristic multiplet for the proton on the carbon bearing the hydroxyl group (C5-H) around δ 3.6 ppm. The protons of the methyl groups at the ends of the alkyl chains will appear as triplets around δ 0.9 ppm. The methylene (B1212753) protons will exhibit complex multiplets in the region of δ 1.2-1.5 ppm. |

| ¹³C NMR (Carbon-13 NMR) | The ¹³C NMR spectrum will show a distinct signal for the carbon atom attached to the hydroxyl group (C5) at approximately δ 72 ppm. The signals for the other carbon atoms in the alkyl chains will appear in the upfield region of the spectrum. |

| IR (Infrared) Spectroscopy | The IR spectrum of this compound will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. C-H stretching vibrations will be observed around 2850-2960 cm⁻¹. |

| MS (Mass Spectrometry) | The mass spectrum of this compound will likely not show a prominent molecular ion peak (m/z = 172.31) due to facile fragmentation. Common fragmentation patterns for secondary alcohols include the loss of water and alpha-cleavage, leading to characteristic fragment ions. |

Applications